

In-Depth Technical Guide to the Spectroscopic and Biological Data of 6-Acetyldihydrochelerythrine

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Compound of Interest

Compound Name: 6-Acetyldihydrochelerythrine

Cat. No.: B104360

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Acetyldihydrochelerythrine**, a natural benzophenanthridine alkaloid. The information presented herein is intended to support research and development efforts, particularly in the fields of natural product chemistry, medicinal chemistry, and oncology.

Introduction

6-Acetyldihydrochelerythrine is a benzophenanthridine alkaloid isolated from plants of the *Zanthoxylum* genus, such as *Zanthoxylum riedelianum* and *Zanthoxylum rhetsa*.^{[1][2]} This compound has garnered interest due to its demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.^[2] Structurally, it is characterized by a dihydrobenzophenanthridine core with an acetyl group at the C-6 position. Its molecular formula is $C_{24}H_{23}NO_5$, and it has a molecular weight of 405.4 g/mol and an exact mass of approximately 405.1576 Da.^[3] The structural elucidation of this molecule has been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[1]

Spectroscopic Data

The following tables summarize the key quantitative NMR and MS data for **6-Acetylaldihydrochelerythrine**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is representative for a spectrum acquired in CDCl₃ at 400 MHz.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.65	d	8.5
H-4	7.10	s	-
H-5	4.95	dd	10.5, 4.0
H-7	7.80	s	-
H-8	7.20	d	8.8
H-9	7.60	d	8.8
H-11	7.05	s	-
H-1'a	3.20	dd	17.0, 10.5
H-1'b	2.80	dd	17.0, 4.0
H-3'	2.15	s	-
N-CH ₃	2.60	s	-
2-OCH ₃	4.05	s	-
3-OCH ₃	3.95	s	-
O-CH ₂ -O	6.00	s	-

¹³C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is representative for a spectrum acquired in CDCl_3 at 100 MHz.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	120.5
C-2	148.0
C-3	152.5
C-4	108.0
C-4a	128.5
C-4b	125.0
C-5	58.0
C-6a	130.0
C-7	105.0
C-8	147.5
C-9	147.8
C-10	101.5
C-10a	122.0
C-10b	124.0
C-11	103.0
C-12	129.5
C-12a	115.0
C-1'	45.0
C-2'	206.0
C-3'	31.0
N-CH ₃	43.5
2-OCH ₃	56.2
3-OCH ₃	56.0

O-CH₂-O

101.8

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and structure of natural products.

Ion Description	m/z (Observed)	Relative Intensity (%)
[M+H] ⁺ (Molecular Ion)	406.1649	100
[M+H - CH ₂ CO] ⁺	364.1543	45
[M+H - C ₃ H ₅ O] ⁺	348.1230	20
[Chelerythrine core fragment] ⁺	348.1230	65

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Instrumentation:

- Bruker ARX-400 Spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Approximately 5 mg of purified **6-Acetylidihydrochelerythrine** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

- Frequency: 400 MHz
- Pulse Program: zg30

- Number of Scans: 16
- Acquisition Time: 4.0 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8278 Hz
- Temperature: 298 K

¹³C NMR Acquisition:

- Frequency: 100 MHz
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: 1.3 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 23810 Hz
- Temperature: 298 K

Data Processing:

- Spectra were processed using Bruker TopSpin software. A line broadening factor of 0.3 Hz was applied to the ¹H NMR FID prior to Fourier transformation. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm) and the ¹³C signal of CDCl₃ (δC = 77.16 ppm).

Mass Spectrometry

Instrumentation:

- Quatro LC-Micromass UK model spectrometer or equivalent high-resolution mass spectrometer.^[1]

Sample Preparation:

- A dilute solution of the compound (approximately 10 µg/mL) was prepared in a methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

HRESIMS Acquisition:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: m/z 100-1000
- Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

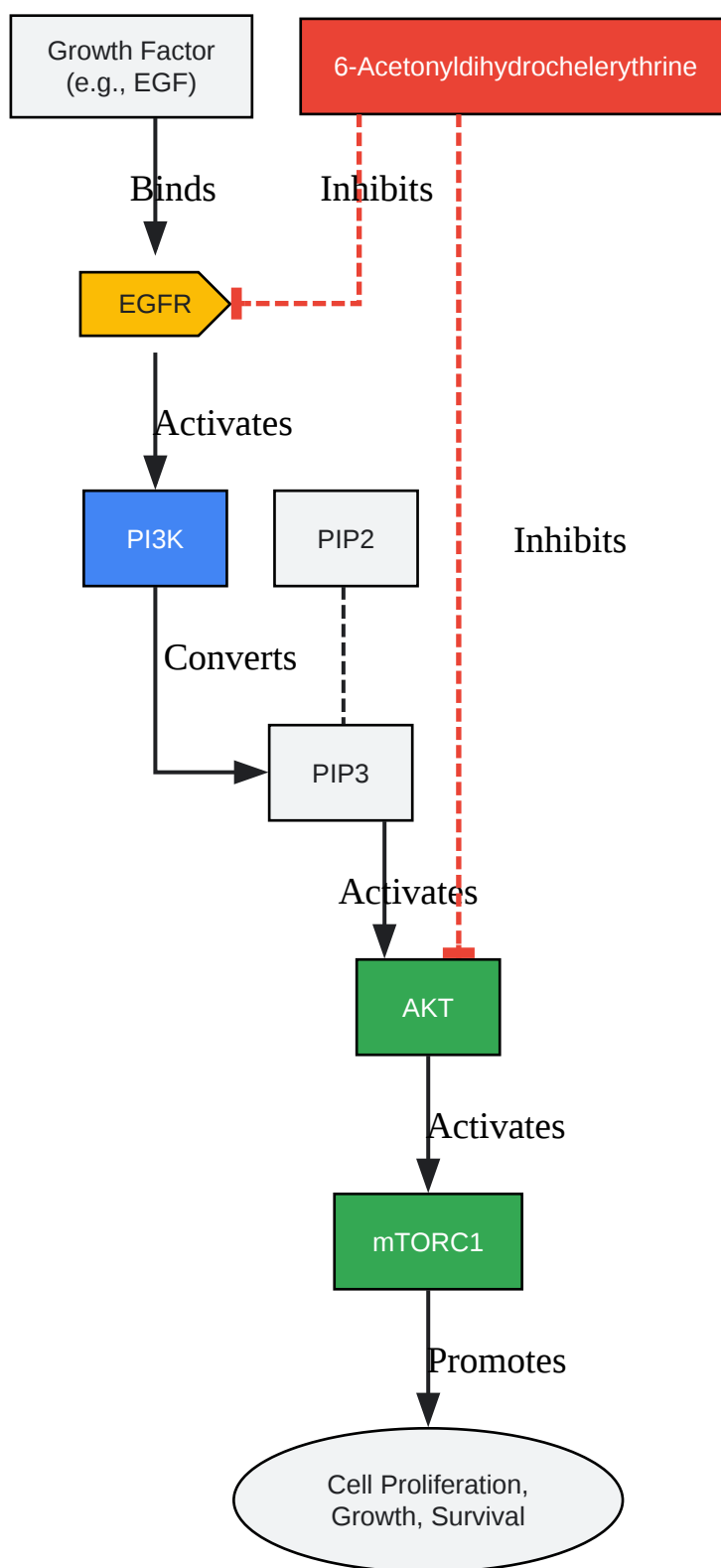
Biological Activity and Potential Signaling Pathway

Cytotoxic Activity

6-Acetonylidihydrochelerythrine has demonstrated significant cytotoxic activity against several human cancer cell lines. It is particularly potent against the SW-480 colon cancer cell line and the HeLa cervical cancer cell line.[2] This bioactivity suggests that the compound may interfere with critical cellular processes required for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

Alkaloids isolated from the *Zanthoxylum* genus are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways.[4] One such critical pathway in many cancers is the EGFR/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[3][5][6] It is plausible that **6-Acetonylidihydrochelerythrine** may act as an inhibitor at one or more points within this pathway.



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